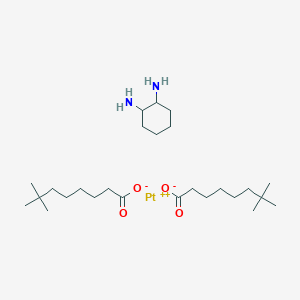![molecular formula C27H32N2O9 B10752750 (8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B10752750.png)
(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPX-150, également connu sous le nom de 5-imino-13-désoxydoxorubicine, est un nouveau composé anthracyclinique. Il s'est avéré prometteur dans le traitement du sarcome des tissus mous métastatique et non résécable. Contrairement aux anthracyclines traditionnelles, GPX-150 ne présente pas la cardiotoxicité généralement associée à ces composés .
Méthodes De Préparation
La voie de synthèse de GPX-150 implique la modification de la structure anthracyclinique afin d'éliminer les effets cardiotoxiques. La voie de synthèse exacte et les conditions réactionnelles sont des informations exclusives et n'ont pas été divulguées en détail. Les méthodes de production industrielle impliqueraient probablement une synthèse à grande échelle dans des conditions contrôlées pour garantir la pureté et l'efficacité du composé .
Analyse Des Réactions Chimiques
GPX-150, comme les autres anthracyclines, peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation d'espèces réactives de l'oxygène, qui peuvent endommager les composants cellulaires.
Réduction : Cela peut se produire dans certaines conditions, conduisant à la formation de métabolites moins actifs ou inactifs.
Substitution : Cette réaction peut modifier les groupes fonctionnels sur la structure anthracyclinique, modifiant potentiellement son activité et sa toxicité.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
GPX-150 a été principalement étudié pour son potentiel dans le traitement du sarcome des tissus mous. Lors des essais cliniques, il a montré une activité prometteuse et un profil de sécurité favorable. Le composé a été évalué dans une étude de phase II à bras unique, où il a démontré un taux de bénéfice clinique de 43 %, comprenant des réponses partielles et une maladie stable .
Au-delà de l'oncologie, les propriétés uniques de GPX-150 peuvent le rendre utile dans d'autres domaines de la médecine et de l'industrie. Sa cardiotoxicité réduite par rapport aux anthracyclines traditionnelles pourrait en faire une option plus sûre pour le traitement à long terme des affections chroniques .
Mécanisme d'action
GPX-150 exerce ses effets en s'intercalant dans l'ADN, inhibant ainsi la synthèse des acides nucléiques. Ce mécanisme est similaire à celui d'autres anthracyclines, mais les modifications structurelles de GPX-150 réduisent sa cardiotoxicité. Les cibles moléculaires et les voies impliquées comprennent la topoisomérase II, qui est essentielle à la réplication et à la réparation de l'ADN .
Applications De Recherche Scientifique
GPX-150 has been primarily studied for its potential in treating soft tissue sarcoma. In clinical trials, it has shown promising activity and a favorable safety profile. The compound has been evaluated in a single-arm phase II study, where it demonstrated a clinical benefit rate of 43%, including partial responses and stable disease .
Beyond oncology, GPX-150’s unique properties may make it useful in other areas of medicine and industry. Its reduced cardiotoxicity compared to traditional anthracyclines could make it a safer option for long-term treatment of chronic conditions .
Mécanisme D'action
GPX-150 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This mechanism is similar to that of other anthracyclines, but the structural modifications in GPX-150 reduce its cardiotoxicity. The molecular targets and pathways involved include topoisomerase II, which is essential for DNA replication and repair .
Comparaison Avec Des Composés Similaires
GPX-150 est unique parmi les anthracyclines en raison de sa cardiotoxicité réduite. Les composés similaires comprennent :
Doxorubicine : Une anthracycline largement utilisée avec une cardiotoxicité significative.
Épirubicine : Une autre anthracycline avec un profil de sécurité légèrement meilleur que la doxorubicine, mais toujours associée à une cardiotoxicité.
Daunorubicine : Utilisée principalement dans le traitement de la leucémie, également associée à une cardiotoxicité.
Les modifications structurelles uniques de GPX-150 en font une alternative prometteuse à ces anthracyclines traditionnelles, en particulier pour les patients qui nécessitent un traitement à long terme .
Propriétés
Formule moléculaire |
C27H32N2O9 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one |
InChI |
InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17+,23-,27-/m0/s1 |
Clé InChI |
GNCWGPLZJLZZPI-OHPXFPQCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B10752668.png)
![(4aS,7Z,7aS,12bS)-7-[(Z)-[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752671.png)
![3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride](/img/structure/B10752673.png)
![(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10752686.png)
![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B10752687.png)
![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B10752690.png)

![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B10752718.png)
![[(8S,9R,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752720.png)

![(1R)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B10752732.png)
![(1S,2R,13R,21S)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752742.png)
![N-[(Z)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide](/img/structure/B10752771.png)
![[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B10752778.png)
